molecular formula C26H23N7O4 B2761250 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920378-64-9

3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

カタログ番号: B2761250
CAS番号: 920378-64-9
分子量: 497.515
InChIキー: FCTAGZXTUQPJFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C26H23N7O4 and its molecular weight is 497.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N7O2C_{27}H_{25}N_{7}O_{2}, with a molecular weight of approximately 479.54 g/mol. The structure incorporates a triazolo[4,5-d]pyrimidine moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this one may interact with various biological targets through different mechanisms:

  • Inhibition of Kinases : The triazolo[4,5-d]pyrimidine scaffold has been associated with the inhibition of kinases such as GCN2 (general control nonderepressible 2 kinase), which plays a crucial role in the integrated stress response (ISR) pathway. This inhibition can lead to decreased protein synthesis and cell growth under stress conditions .
  • Anticancer Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidine can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), exhibiting significant anticancer properties. For instance, certain analogs have demonstrated IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits potent inhibitory effects on cancer cell lines, inducing apoptosis and inhibiting migration .
Kinase Inhibition Targets kinases involved in stress response pathways, potentially affecting cell survival.
Selectivity Shows variable selectivity across different targets; some derivatives are more potent than others .

Case Studies

  • In Vitro Studies : A study on phenylpyrazolo[3,4-d]pyrimidine derivatives indicated that modifications to the core structure significantly enhanced cytotoxic activity against breast cancer cell lines (MCF-7). The most effective compound in this series achieved an IC50 value of 0.3 µM, demonstrating substantial tumor growth inhibition and apoptosis induction .
  • Molecular Docking Studies : Molecular docking simulations have elucidated the binding modes of these compounds to their target proteins. The results suggest that the triazolo[4,5-d]pyrimidine core effectively occupies the ATP-binding site in kinases, which is critical for their inhibitory action .

Research Findings

Recent research highlights the following critical findings regarding the biological activity of this compound:

  • Compounds with similar structures have been reported to inhibit various kinases involved in cancer progression and stress responses.
  • The incorporation of different substituents on the triazolo[4,5-d]pyrimidine scaffold can lead to enhanced potency and selectivity against specific cancer types.
  • The potential for these compounds as therapeutic agents in oncology is supported by their ability to induce apoptosis and inhibit cell cycle progression in vitro.

特性

IUPAC Name

3-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O4/c1-2-36-19-9-7-18(8-10-19)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)20-15-17-5-3-4-6-21(17)37-26(20)35/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTAGZXTUQPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。